Lipophilicity Advantage: XLogP3 of 2.5 for 4-Bromo-6-fluoro-1,3-dioxaindane vs. Non-Fluorinated 4-Bromo-1,3-benzodioxole
The computed XLogP3 for 4-bromo-6-fluoro-1,3-dioxaindane is 2.5, reflecting the lipophilicity-enhancing effect of the 6-fluoro substituent [1]. By contrast, the non-fluorinated analog 4-bromo-1,3-benzodioxole (CAS 6698-13-1, MW 201.02) lacks this fluorine contribution, and its parent scaffold 1,3-benzodioxole has a reported LogP of 2.08 . The ~0.4 log-unit increase is consistent with the general class-level observation that aromatic fluorination raises LogP by 0.2–0.5 units per fluorine on a benzodioxole core [2]. This difference is meaningful for membrane permeability and pharmacokinetic profile in drug-discovery programs.
| Evidence Dimension | Partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (computed, PubChem) |
| Comparator Or Baseline | 4-Bromo-1,3-benzodioxole (non-fluorinated): parent 1,3-benzodioxole LogP = 2.08 |
| Quantified Difference | ΔLogP ≈ +0.4 (target vs. non-fluorinated parent scaffold) |
| Conditions | Computed property (XLogP3 algorithm, PubChem 2021.05.07 release) vs. experimentally derived or computed LogP for comparator scaffold |
Why This Matters
A higher LogP directly impacts membrane permeability and tissue distribution; procurement of the fluorinated congener is essential when the synthetic target demands the enhanced lipophilicity that the 6-fluoro substituent provides.
- [1] PubChem. 4-Bromo-6-fluoro-1,3-dioxaindane. Compound Summary, CID 84684246. XLogP3 = 2.5. NCBI, U.S. National Library of Medicine. Accessed May 2026. View Source
- [2] Hauck, A. V. et al. Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles. ChemistryOpen, 2019, 8, 1167–1170. 'The lipophilicity is tremendously increased by the incorporation of fluorinated groups.' View Source
